molecular formula C9H16O6 B14673063 Dimethyl (2,2-dimethoxyethyl)propanedioate CAS No. 51534-81-7

Dimethyl (2,2-dimethoxyethyl)propanedioate

Cat. No.: B14673063
CAS No.: 51534-81-7
M. Wt: 220.22 g/mol
InChI Key: HPCPJKAFKIAFOK-UHFFFAOYSA-N
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Description

Dimethyl (2,2-dimethoxyethyl)propanedioate is an organic compound with the molecular formula C9H16O6 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by dimethyl and dimethoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2,2-dimethoxyethyl)propanedioate can be synthesized through the alkylation of enolate ions. The enolate ion of dimethyl malonate is generated using a strong base such as sodium ethoxide in ethanol. This enolate ion then reacts with 2,2-dimethoxyethyl bromide to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2,2-dimethoxyethyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the dimethoxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl (2,2-dimethoxyethyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl (2,2-dimethoxyethyl)propanedioate involves its interaction with various molecular targets. The compound can undergo hydrolysis to form intermediates that participate in further chemical reactions. These intermediates can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Diethyl malonate: Another ester of malonic acid, often used in organic synthesis.

    Dimethyl 2-methylpropanedioate: A related compound with a methyl group on the propanedioate backbone.

Uniqueness

Dimethyl (2,2-dimethoxyethyl)propanedioate is unique due to the presence of the dimethoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

51534-81-7

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

dimethyl 2-(2,2-dimethoxyethyl)propanedioate

InChI

InChI=1S/C9H16O6/c1-12-7(13-2)5-6(8(10)14-3)9(11)15-4/h6-7H,5H2,1-4H3

InChI Key

HPCPJKAFKIAFOK-UHFFFAOYSA-N

Canonical SMILES

COC(CC(C(=O)OC)C(=O)OC)OC

Origin of Product

United States

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